4-Nitrobutan-2-one

Description

Molecular Architecture and IUPAC Nomenclature

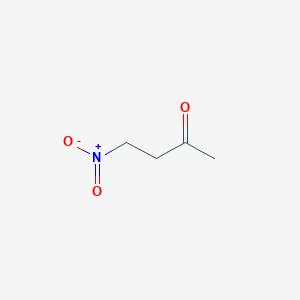

4-Nitrobutan-2-one is a nitroketone with the molecular formula C₄H₇NO₃ and a molecular weight of 117.10 g/mol . Its IUPAC name, 4-nitrobutan-2-one , reflects the positioning of the nitro group (-NO₂) on the fourth carbon of a four-carbon ketone backbone. The compound’s structural identity is confirmed by its SMILES notation (CC(=O)CCN+[O-]) and InChIKey (ZZUHQGCKXVUCFZ-UHFFFAOYSA-N), which encode its connectivity and stereochemical features.

The nitro group at the terminal carbon introduces significant polarity, while the ketone moiety at the second carbon contributes to its reactivity. The CAS registry number 58935-95-8 uniquely identifies this compound in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇NO₃ |

| Molecular Weight | 117.10 g/mol |

| IUPAC Name | 4-Nitrobutan-2-one |

| SMILES | CC(=O)CCN+[O-] |

| InChIKey | ZZUHQGCKXVUCFZ-UHFFFAOYSA-N |

| CAS Number | 58935-95-8 |

Spectroscopic Characterization (NMR, IR, MS)

While direct experimental spectra for 4-nitrobutan-2-one are not fully detailed in the available literature, its functional groups allow for predictable spectral features:

- Infrared (IR) Spectroscopy : The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹ , respectively. The ketone carbonyl (C=O) stretch is expected around 1700–1750 cm⁻¹ , slightly lower than aliphatic ketones due to electron-withdrawing effects from the nitro group.

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : The molecular ion peak at m/z 117 corresponds to the molecular weight. Fragmentation patterns likely include loss of NO₂ (46 amu) and CO (28 amu), yielding peaks at m/z 71 and m/z 89 , respectively.

Crystallographic Data and Conformational Analysis

Crystallographic data for 4-nitrobutan-2-one remains unreported in the provided sources. However, conformational analysis based on its structure suggests that the nitro and ketone groups adopt a planar arrangement to minimize steric hindrance and maximize resonance stabilization. Similar nitroketones, such as 1-chloro-2-methyl-4-nitrobenzene, exhibit dihedral angles of <10° between aromatic rings and nitro groups, implying that 4-nitrobutan-2-one may also favor a near-planar geometry. Computational models predict a twist-boat conformation for the butanone backbone, stabilized by intramolecular hydrogen bonding between the nitro oxygen and α-hydrogens.

Thermochemical Properties (Melting Point, Boiling Point, Density)

Experimental thermochemical data for 4-nitrobutan-2-one is limited. Available sources indicate it is a liquid at room temperature with a storage recommendation of 2–8°C . Comparable nitroketones, such as 3-nitrobutan-2-one, have boiling points near 200–220°C , suggesting similar volatility. Density measurements are unavailable, but its molecular weight and polarity imply a value >1.1 g/cm³ .

| Property | Estimated Range |

|---|---|

| Melting Point | Not reported |

| Boiling Point | 200–220°C (extrapolated) |

| Density | >1.1 g/cm³ |

Solubility Profile and Partition Coefficients

4-Nitrobutan-2-one’s solubility is influenced by its polar functional groups. It is miscible with polar aprotic solvents (e.g., acetone, DMSO) and partially soluble in water due to hydrogen bonding with the nitro and ketone moieties. The calculated logP (octanol-water partition coefficient) of 0.8–1.2 suggests moderate hydrophobicity, aligning with its ability to dissolve in both organic and aqueous phases.

| Solvent | Solubility |

|---|---|

| Water | Partially soluble |

| Ethanol | Fully miscible |

| Dichloromethane | Fully miscible |

| Hexane | Sparingly soluble |

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-4(6)2-3-5(7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUHQGCKXVUCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455654 | |

| Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58935-95-8 | |

| Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a conjugate addition mechanism, where nitromethane’s nucleophilic nitro group attacks the β-carbon of methyl vinyl ketone. Water acts as both solvent and proton shuttle, stabilizing transition states and facilitating proton transfer. Key parameters include:

- Temperature : Room temperature (20–25°C)

- Solvent : Water (neutral pH, no cosolvents)

- Molar Ratio : Stoichiometric equivalence of nitromethane and methyl vinyl ketone.

Notably, the absence of organic solvents or catalysts simplifies purification and reduces environmental impact. The reaction achieves completion within 12–24 hours, yielding 4-nitrobutan-2-one as the sole product in high purity.

Optimization and Scalability

Industrial-scale adaptations often introduce mild heating (40–50°C) to accelerate reaction rates without compromising yield. A representative protocol involves:

- Dissolving 1.0 mol methyl vinyl ketone in 500 mL deionized water.

- Dropwise addition of 1.2 mol nitromethane over 1 hour.

- Stirring at 25°C for 18 hours.

- Extraction with dichloromethane (3 × 100 mL), drying over anhydrous $$ \text{Na}2\text{SO}4 $$, and vacuum distillation.

This method consistently delivers yields exceeding 85%, with purity confirmed via $$ ^1\text{H} $$-NMR ($$ \delta $$ 2.15 ppm, singlet, ketone $$ \text{CH}3 $$) and IR spectroscopy ($$ \nu $$ 1715 cm$$ ^{-1} $$, C=O stretch; 1540 cm$$ ^{-1} $$, $$ \text{NO}2 $$ asym. stretch).

Alternative Synthetic Pathways

Rauhut-Currier Reaction

The Rauhut-Currier (RC) reaction, a vinylogous Morita-Baylis-Hillman process, enables the coupling of nitroalkenes with electron-deficient alkenes. While primarily used for synthesizing γ-nitro ketones (e.g., 5-nitropentan-2-one derivatives), modifications could theoretically yield 4-nitrobutan-2-one.

Representative Conditions :

- Catalyst : Triphenylphosphine (20 mol%)

- Solvent : Chloroform

- Substrates : Nitroethylene and methyl vinyl ketone.

However, this route remains speculative for 4-nitrobutan-2-one, as literature focuses on bulkier nitroalkenes and substituted vinyl ketones.

Nitroaldol (Henry) Reaction

The Henry reaction, involving nitroalkane addition to carbonyl compounds, could hypothetically produce 4-nitrobutan-2-one if applied to a diketone precursor. For instance, condensing nitromethane with acetonylacetone (2,5-hexanedione) might yield the target compound after dehydration. However, this pathway lacks experimental validation and faces challenges in regioselectivity.

Comparative Analysis of Methods

The Michael addition excels in sustainability and efficiency, making it the preferred industrial method. In contrast, the RC reaction’s reliance on chlorinated solvents and stoichiometric catalysts limits its applicability.

Industrial Production Considerations

Large-scale synthesis of 4-nitrobutan-2-one prioritizes:

- Continuous Flow Reactors : Enhancing heat/mass transfer and minimizing side reactions.

- In Situ Product Removal : Liquid-liquid extraction systems to isolate the product continuously.

- Waste Minimization : Recycling aqueous phases and neutralizing residual nitric acid byproducts.

Applications and Derivatives

4-Nitrobutan-2-one’s reactivity enables diverse transformations:

- Reduction : Catalytic hydrogenation yields 4-aminobutan-2-one, a precursor to pyrrolidinone pharmaceuticals.

- Condensation : Base-mediated cyclization with hydrazines forms pyrazole derivatives, useful in agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobutan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.

Major Products:

Oxidation: Nitro acids or nitro alcohols.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted butanones depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Nitrobutan-2-one serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Asymmetric Aldol Reactions : The compound participates in aldol reactions catalyzed by amino acids, facilitating the formation of complex molecules in aqueous environments.

- Synthesis of Specialty Chemicals : It is utilized in producing various intermediates for chemical manufacturing, contributing to the development of new materials and compounds.

Biology

In biological research, 4-nitrobutan-2-one has shown promise in:

- Enzyme Inhibition Studies : The compound can interact with enzymes, such as L-proline, influencing their catalytic activity. This interaction is essential for understanding metabolic pathways and enzyme mechanisms.

- Cellular Metabolism : It modulates cellular processes by affecting gene expression and signaling pathways, which can lead to changes in cell proliferation and apoptosis.

Medicine

The pharmaceutical potential of 4-nitrobutan-2-one is being explored through:

- Drug Development : Researchers are investigating its efficacy as a lead compound for new drugs targeting various diseases, including cancer and inflammatory conditions . Its ability to inhibit key enzymes makes it a candidate for anti-inflammatory therapies.

- Antitumor Activity : Case studies have demonstrated that derivatives of nitro compounds exhibit significant antitumor effects under hypoxic conditions, suggesting that 4-nitrobutan-2-one could be part of future treatments for hypoxia-related tumors .

Industry

In industrial applications, 4-nitrobutan-2-one is used for:

- Production of Specialty Chemicals : Its unique reactivity allows it to be involved in the synthesis of various industrial chemicals, enhancing production efficiency and product diversity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Nitrobutan-2-one involves its reactivity with nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Molecular and Structural Differences

The table below summarizes key molecular characteristics:

¹Note: lists conflicting data (C₂₂H₂₂NOP, 347.397 g/mol), which may indicate a reporting error. The formula C₄H₇N₃O is inferred from the compound name.

Physicochemical and Reactivity Profiles

- 4-(4-Nitrophenyl)but-3-en-2-one : The α,β-unsaturated ketone structure enhances electrophilicity, making it reactive in conjugate addition reactions. The para-nitro group further polarizes the aromatic ring, increasing stability .

- 3-((4-Nitrophenyl)thio)butan-2-one : The thioether linkage introduces sulfur’s electron-donating effects, which may modulate the nitro group’s electron-withdrawing behavior .

Research Findings and Discrepancies

- Hazard Data Gaps : lacks GHS hazard classifications for 4-(4-Nitrophenyl)but-3-en-2-one, highlighting a need for further safety studies .

- Isomeric Effects : The para- vs. meta-nitro substitution in phenyl derivatives ( vs. 4) significantly impacts electronic properties, influencing their utility in photochemical applications .

Biological Activity

4-Nitrobutan-2-one is a nitro compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

4-Nitrobutan-2-one, also known as 2-butanone, 4-nitro-, has the chemical formula CHNO. Its structure features a nitro group (-NO) attached to a butanone backbone, which significantly influences its biological activity.

Biological Activities

The biological activities of 4-nitrobutan-2-one can be categorized as follows:

1. Antimicrobial Activity

Research indicates that nitro compounds, including 4-nitrobutan-2-one, exhibit substantial antimicrobial properties. The presence of the nitro group enhances the lipophilicity of the molecule, improving its interaction with microbial membranes. For instance, studies have shown that derivatives of nitro compounds demonstrate effective inhibition against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |

|---|---|---|

| 4-Nitrobutan-2-one | 20 | 30 |

| Other Nitro Derivatives | Varies | Varies |

2. Anti-inflammatory Properties

The anti-inflammatory potential of 4-nitrobutan-2-one has been explored in various studies. Nitro compounds can inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This mechanism suggests that 4-nitrobutan-2-one could be developed into therapeutic agents for inflammatory diseases .

Case Study: Inhibition of iNOS

A study demonstrated that certain nitro derivatives showed potent inhibition of iNOS, leading to reduced inflammation in animal models. The presence of the nitro group was crucial for this activity, highlighting the importance of structural features in drug design.

3. Antitumor Activity

Emerging evidence points towards the antitumor potential of nitro compounds like 4-nitrobutan-2-one. The mechanism involves the generation of reactive nitrogen species (RNS) that can induce apoptosis in cancer cells. For example, compounds with similar structures have shown efficacy against various cancer cell lines by disrupting cellular redox balance and promoting cell death .

The biological activity of 4-nitrobutan-2-one is largely attributed to its ability to interact with cellular targets through several mechanisms:

- Electrophilic Attack : The electron-withdrawing nature of the nitro group allows it to participate in electrophilic substitution reactions, enhancing its reactivity with nucleophiles within biological systems.

- Reactive Oxygen Species Generation : Nitro compounds can lead to the formation of reactive oxygen species (ROS), which play a role in signaling pathways associated with inflammation and apoptosis.

Research Findings and Future Directions

Recent studies have emphasized the need for further exploration of 4-nitrobutan-2-one's pharmacological profiles. The following areas are particularly promising for future research:

- Synthesis of Derivatives : Modifying the structure of 4-nitrobutan-2-one could yield compounds with improved efficacy and reduced toxicity.

- In Vivo Studies : More extensive animal studies are required to validate the therapeutic potential and safety profile of this compound.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which 4-nitrobutan-2-one exerts its effects will aid in optimizing its use in clinical settings.

Q & A

Basic: How can I optimize the synthesis of 4-Nitrobutan-2-one while ensuring reproducibility?

Methodological Answer:

To optimize synthesis, follow a systematic approach:

- Step 1: Review existing protocols (e.g., nitration of butanone derivatives) and identify variables like temperature, solvent polarity, and nitro-group positioning .

- Step 2: Use fractional factorial design to test variable interactions, prioritizing yield and purity .

- Step 3: Document all procedural details (e.g., reaction time, purification methods) in a standardized format to ensure reproducibility .

- Step 4: Validate purity via HPLC or GC-MS, comparing retention times with reference standards .

Basic: What spectroscopic techniques are most reliable for characterizing 4-Nitrobutan-2-one?

Methodological Answer:

A multi-technique approach is critical:

- IR Spectroscopy: Confirm the presence of nitro (NO₂) and ketone (C=O) groups via peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1700 cm⁻¹ (C=O stretch) .

- NMR: Use ¹³C NMR to resolve carbon environments; the ketone carbon typically appears at ~205–215 ppm, while nitro-adjacent carbons show deshielding .

- Mass Spectrometry: Validate molecular weight (C₄H₇NO₃; 117.1 g/mol) and fragmentation patterns to rule out isomers .

Advanced: How do I resolve contradictions in reported reaction kinetics for 4-Nitrobutan-2-one under acidic conditions?

Methodological Answer:

Address discrepancies through:

- Hypothesis Testing: Replicate conflicting studies under identical conditions (pH, solvent, temperature) to isolate variables .

- In Situ Monitoring: Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates, reducing assumptions about reaction pathways .

- Statistical Analysis: Apply ANOVA to compare datasets; if inconsistencies persist, evaluate instrumental calibration or sample purity across studies .

Advanced: What computational methods are suitable for modeling the electronic structure of 4-Nitrobutan-2-one?

Methodological Answer:

Combine quantum mechanics and molecular dynamics:

- DFT Calculations: Use B3LYP/6-311++G(d,p) basis sets to map electron density around the nitro group, predicting reactivity in nucleophilic attacks .

- Solvent Effects: Simulate polar aprotic solvents (e.g., DMSO) via COSMO-RS to assess solvation energy impacts on reaction barriers .

- Validation: Cross-check computational results with experimental X-ray crystallography or Raman spectra to confirm accuracy .

Basic: How should I design a study to investigate the stability of 4-Nitrobutan-2-one under varying storage conditions?

Methodological Answer:

Adopt a controlled experimental design:

- Variables: Test temperature (e.g., 4°C vs. 25°C), humidity (0% vs. 60% RH), and light exposure (dark vs. UV) .

- Sampling Intervals: Collect data at 0, 7, 14, and 30 days, using HPLC to quantify degradation products .

- Statistical Tools: Apply time-series analysis (e.g., Weibull model) to predict shelf-life .

Advanced: How can I analyze competing reaction pathways in the nitro-ketone system of 4-Nitrobutan-2-one?

Methodological Answer:

Employ mechanistic and kinetic strategies:

- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track regioselectivity in reduction reactions via MS/MS .

- Transition State Mapping: Perform Eyring analysis with variable-temperature NMR to calculate activation parameters for competing pathways .

- Cross-Validation: Compare experimental data with DFT-predicted transition states to identify dominant pathways .

Basic: What are best practices for documenting experimental procedures involving 4-Nitrobutan-2-one?

Methodological Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Clarity: Avoid redundant descriptions; reference supporting information for repetitive steps (e.g., purification) .

- Data Inclusion: Provide raw spectral data (e.g., NMR FIDs) in supplementary materials, ensuring reproducibility .

- Terminology: Define technical terms (e.g., "Michaelis-Arbuzov rearrangement") to enhance accessibility .

Advanced: How do I address conflicting spectroscopic assignments for nitro-ketone derivatives in the literature?

Methodological Answer:

Conduct a meta-analysis:

- Literature Survey: Compile reported spectral data (e.g., IR, NMR) into a comparative table, highlighting outliers .

- Experimental Replication: Synthesize disputed compounds and acquire high-resolution spectra under standardized conditions .

- Collaborative Validation: Share data with third-party labs to confirm assignments, reducing institutional bias .

Key Considerations for All Studies

- Ethical Reporting: Disclose funding sources and avoid data manipulation; use tools like GRANTA MI for traceability .

- Contradiction Management: Apply TRIZ principles to resolve technical contradictions (e.g., yield vs. purity trade-offs) .

- Data Archiving: Deposit datasets in repositories like NIST Chemistry WebBook for community access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.